molecular formula C17H21N5O3 B2392585 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylharnstoff CAS No. 1172501-91-5

1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylharnstoff

Katalognummer: B2392585
CAS-Nummer: 1172501-91-5
Molekulargewicht: 343.387
InChI-Schlüssel: PVYHVEJXMRKCFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholinopyrimidine moiety linked to a phenylurea group through an ethoxy bridge. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research has indicated that derivatives of this compound may have therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: The compound can be used in the development of specialty chemicals and pharmaceuticals, contributing to advancements in industrial processes and product formulations.

Wirkmechanismus

Target of Action

The primary target of the compound 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea is the HIF Prolyl Hydroxylase 2 (PHD2/EGLN1) .

Mode of Action

The compound 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea acts as an inhibitor of the PHD2 enzyme . It binds to the active-site metal in a bidentate manner through its pyrazolone and pyrimidine nitrogens, with the triazole π-π-stacking with Tyr303 in the 2OG binding pocket . This binding inhibits the catalytic activity of the enzyme, thereby preventing the degradation of HIF .

Biochemical Pathways

By inhibiting the PHD2 enzyme, 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea affects the HIF pathway . Under normal oxygen conditions, HIF is hydroxylated by PHD2, which targets it for degradation. When phd2 is inhibited by the compound, hif is stabilized and accumulates in the cell . This leads to the transcription of HIF target genes, which are involved in various processes such as angiogenesis, erythropoiesis, and cellular metabolism .

Pharmacokinetics

The compound’s interaction with its target suggests that it is able to penetrate cells and reach the intracellular enzyme phd2

Result of Action

The result of the action of 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea is the stabilization of HIF and the subsequent transcription of HIF target genes . This can lead to increased production of red blood cells (erythropoiesis), formation of new blood vessels (angiogenesis), and changes in cellular metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 6-Morpholinopyrimidine: This step involves the reaction of morpholine with a suitable pyrimidine derivative under controlled conditions to form 6-morpholinopyrimidine.

    Ethoxy Bridge Formation: The 6-morpholinopyrimidine is then reacted with an ethylating agent, such as ethyl bromide, to introduce the ethoxy group.

    Urea Formation: Finally, the ethoxy-substituted morpholinopyrimidine is reacted with phenyl isocyanate to form the desired 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or pyrimidine rings are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Vergleich Mit ähnlichen Verbindungen

1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea can be compared with other similar compounds to highlight its uniqueness:

Biologische Aktivität

1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the field of cancer treatment. This compound features a unique chemical structure comprising a morpholinopyrimidine moiety linked to a phenylurea group via an ethoxy bridge. This structural configuration is believed to confer distinct pharmacological properties, making it a subject of interest in various research studies.

Chemical Structure

The compound's IUPAC name is 1-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]-3-phenylurea. Its molecular formula is C17H21N5O3C_{17}H_{21}N_{5}O_{3}, with a molecular weight of approximately 345.38 g/mol. Key structural features include:

  • Morpholinopyrimidine moiety : This part of the molecule is crucial for its interaction with biological targets.
  • Phenylurea group : Known for its role in various biological activities, particularly in plant growth regulation and potential anti-cancer properties.

The primary mechanism of action for 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea involves the inhibition of HIF Prolyl Hydroxylase 2 (PHD2/EGLN1) . This enzyme plays a significant role in the regulation of hypoxia-inducible factors (HIFs), which are critical for cellular responses to low oxygen levels.

Biochemical Pathways

By inhibiting PHD2, this compound stabilizes HIF, leading to increased transcription of HIF target genes involved in angiogenesis, metabolism, and cell survival under hypoxic conditions. This stabilization can potentially enhance tumor growth and survival, making it a valuable target for cancer therapy.

Pharmacokinetics

Research indicates that 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea can effectively penetrate cellular membranes to reach its intracellular target. Its pharmacokinetic profile suggests favorable absorption and distribution characteristics, which are essential for therapeutic effectiveness.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other similar morpholinopyrimidine derivatives. The following table summarizes key differences:

Compound NameStructureTarget EnzymeBiological Activity
1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylureaStructurePHD2HIF stabilization
2-Methoxy-6-morpholinopyrimidine derivativeVariesUnknownVaries
Other phenylureasVariesVarious kinasesVaries

Cancer Treatment Studies

Recent studies have explored the efficacy of 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea as a potential anti-cancer agent:

  • In vitro studies : Laboratory experiments demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines by modulating HIF pathways.
  • In vivo studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting its potential as an effective therapeutic agent in oncology.

Clinical Implications

The findings from these studies indicate that targeting PHD2 with 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea could offer a novel approach to cancer treatment, particularly in tumors characterized by hypoxic environments.

Eigenschaften

IUPAC Name

1-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c23-17(21-14-4-2-1-3-5-14)18-6-9-25-16-12-15(19-13-20-16)22-7-10-24-11-8-22/h1-5,12-13H,6-11H2,(H2,18,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYHVEJXMRKCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=N2)OCCNC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.